N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
Overview
Description
“N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anti-tubercular agents and serotonergic agents .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, single crystals were developed for some of the synthesized compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve coupling reactions and treatment with various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in several studies .Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their normal function, leading to the observed anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways ofMycobacterium tuberculosis H37Ra .
Result of Action
The compound’s potential anti-tubercular activity suggests that it may inhibit the growth ofMycobacterium tuberculosis H37Ra .
Safety and Hazards
Future Directions
The future directions for the study of “N-benzyl-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide” and similar compounds could involve further development and evaluation of their potential applications in various fields, such as anti-tubercular and anti-inflammatory therapies . Molecular docking studies could also be conducted to reveal the suitability of these compounds for further development .
Properties
IUPAC Name |
N-benzyl-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-18-7-6-14-27(16-18)22-13-12-20-10-5-11-21(24(20)26-22)29-17-23(28)25-15-19-8-3-2-4-9-19/h2-5,8-13,18H,6-7,14-17H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFFBWHVJWQJNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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